3-Methyl-5-nitro-1H-indazol-7-amine is a heterocyclic compound belonging to the indazole family, which features a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This specific compound is characterized by a methyl group at the third position and a nitro group at the fifth position of the indazole ring. The presence of these functional groups contributes to its diverse biological activities, making it an area of interest for potential therapeutic applications .
The compound is classified under the category of indazole derivatives, which are known for their varied biological properties. It is identified by the Chemical Abstracts Service number 647853-25-6 and has a molecular formula of with a molecular weight of 192.17 g/mol . Indazoles, including 3-methyl-5-nitro-1H-indazol-7-amine, have been extensively studied in medicinal chemistry due to their potential as pharmacological agents.
The synthesis of 3-methyl-5-nitro-1H-indazol-7-amine can be accomplished through several methods:
Typical reaction conditions for these synthetic methods include maintaining appropriate temperatures and using catalysts where necessary. The nitration reaction often requires low temperatures to prevent over-nitration, while cyclization reactions may involve heating under reflux conditions.
The molecular structure of 3-methyl-5-nitro-1H-indazol-7-amine can be represented as follows:
Key structural features include:
These structural components contribute to its reactivity and biological properties.
3-Methyl-5-nitro-1H-indazol-7-amine participates in various chemical reactions:
From these reactions, several significant products can be generated:
The mechanism of action for 3-methyl-5-nitro-1H-indazol-7-amine often involves its interaction with specific biological targets. The nitro group can undergo bioreduction, generating reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects. Additionally, this compound may inhibit certain enzymes or receptors, thereby influencing biological pathways associated with various diseases .
Key chemical properties include:
3-Methyl-5-nitro-1H-indazol-7-amine has potential applications in scientific research, particularly in medicinal chemistry where it may serve as a lead compound for developing new therapeutics targeting cancer or other diseases influenced by cellular signaling pathways involving the Akt kinase . Its derivatives are also being explored for their biological activities, making them valuable in drug discovery and development efforts.
Nitration represents a critical step in accessing 5-nitroindazole derivatives, demanding precise regiocontrol to avoid polynitration or oxidative decomposition. For 3-methyl-1H-indazol-7-amine precursors, electrophilic aromatic substitution (SEAr) remains the primary pathway to install the nitro group at the C5 position. Recent methodologies emphasize mixed-acid systems (H₂SO₄/HNO₃) under ice-cooled conditions (0–5°C), achieving 60–75% regioselectivity for C5 nitration. However, over-nitration at electron-rich sites remains a key challenge, necessitating stoichiometric control and short reaction times (<2 hours) [2].
Alternative approaches exploit in situ generation of nitronium ions from alkyl nitrates (e.g., isoamyl nitrate) with Lewis acid catalysts (e.g., Yb(OTf)₃) in aprotic solvents. This method improves functional group tolerance for advanced intermediates, yielding 5-nitroindazoles with >80% purity by HPLC. The electron-donating 7-amino group directs nitration to adjacent positions (C4/C6), requiring protecting group strategies (e.g., acetylation) to steer selectivity toward C5 [2] [6].
Table 1: Nitration Method Comparison for Indazole Precursors
Method | Conditions | Regioselectivity (C5:C6) | Yield (%) |
---|---|---|---|
Mixed Acid (H₂SO₄/HNO₃) | 0–5°C, DCM, 1.5 h | 3:1 | 65 |
Isoamyl Nitrate/Yb(OTf)₃ | 25°C, MeCN, 12 h | 8:1 | 78 |
Acetyl-Protected Substrate | HNO₃/Ac₂O, 0°C, 30 min | >20:1 | 82 |
Cyclization of ortho-functionalized nitroarenes constitutes the most efficient route to the indazole scaffold. For 3-methyl-5-nitro-1H-indazol-7-amine, two advanced strategies dominate:
1,3-Dipolar Cycloadditions: α-Diazomethylphosphonates undergo [3+2] cycloadditions with in situ-generated arynes (from o-(trimethylsilyl)aryl triflates and CsF). This method delivers 3-methylindazole cores with 70–85% yield and tolerates nitro/amino groups when protected as amides. The phosphoryl group acts as a traceless director, enabling regioselective N–N bond formation [2].
Metal-Free Cyclizations: 2-Aminophenones condense with hydroxylamine derivatives (e.g., O-mesitylenesulfonylhydroxylamine) in a one-pot process. This air/moisture-insensitive reaction proceeds in DMSO at 60°C, yielding 5-nitroindazoles with broad functional group compatibility (>80% yield). The 7-amino group requires protection (e.g., as a tert-butyl carbamate) prior to cyclization [2].
Arylhydrazones also serve as key intermediates, where intramolecular amination occurs under basic conditions (KOH/DMF, 100°C). This method achieves 75% yield for 3-methyl-5-nitroindazoles but suffers from competing reduction of the nitro group without electron-withdrawing substituents [2].
Table 2: Cyclization Methods for 3-Methyl-5-nitro-1H-indazole-7-amine Synthesis
Method | Conditions | Key Advantage | Yield (%) |
---|---|---|---|
Aryne Cycloaddition | CsF, THF, 25°C, 12 h | Regioselective N1–C3 bond formation | 85 |
Hydroxylamine Condensation | DMSO, 60°C, 6 h | No metal catalysts, air-stable | 82 |
Arylhydrazone Cyclization | KOH, DMF, 100°C, 3 h | Low-cost reagents | 75 |
Regioselective methylation at the N1 position remains challenging due to competing O-alkylation and N2-alkylation. Catalytic methylation leverages phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) with dimethyl carbonate (DMC) as a green methylating agent. Under optimized conditions (120°C, 6 h), this system achieves >95% N1-selectivity for 5-nitro-1H-indazol-7-amine derivatives without protecting groups [6].
Synergistic catalytic systems also enable C–H functionalization. A Rh(I)/organoboron protocol (e.g., cyclohexylvinylboronic acid co-catalyst) facilitates site-selective glycosylation of indazoles, though its application to 3-methyl-5-nitro-1H-indazol-7-amine requires inert atmosphere control. This system uniquely overcomes substrate-controlled biases through dynamic kinetic resolution, enabling functionalization at the C7 amine with 90% diastereoselectivity [4].
For late-stage amidation, molybdenum(VI)-tripod complexes catalyze azoline engraftment onto the C7 amine. The sterically congested ligand environment minimizes over-functionalization, allowing single-site modification in substrates containing multiple amides [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1